1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Medicinal chemistry teams constructing tetrazole fragment libraries for antimicrobial screening often lack the specific Br/Cl dihalogen entry for systematic SAR. This 1,5-disubstituted sulfonylated tetrazole fills that gap, combining bromine polarizability (3.05 ų) with chlorine electron withdrawal (σₚ ≈ +0.23) in a single scaffold. • C4-Br serves as a Suzuki-Miyaura cross-coupling handle for late-stage diversification. • C5-sulfonylmethyl CH₂ enables deprotonation/electrophilic trapping without protecting-group manipulation. • Class-level antibacterial activity established against S. aureus, E. coli, and P. mirabilis. Supplied as research-grade building block with Certificate of Analysis.

Molecular Formula C14H10BrClN4O2S
Molecular Weight 413.7 g/mol
Cat. No. B4830056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole
Molecular FormulaC14H10BrClN4O2S
Molecular Weight413.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C14H10BrClN4O2S/c15-10-1-5-12(6-2-10)20-14(17-18-19-20)9-23(21,22)13-7-3-11(16)4-8-13/h1-8H,9H2
InChIKeyIDOTYQIMTAYFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole: Structural Identity & Procurement


1-(4-Bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole (CAS 898653-55-9) is a 1,5-disubstituted tetrazole bearing a 4-bromophenyl group at N1 and a (4-chlorophenyl)sulfonylmethyl substituent at C5. It belongs to the sulfonylated tetrazole class—compounds recognized as privileged scaffolds in medicinal chemistry due to the tetrazole ring's dual role as a bioisostere of carboxylic acids and a metabolically stable pharmacophore [1]. With a molecular formula of C₁₄H₁₀BrClN₄O₂S and a molecular weight of 413.7 g/mol, this compound is a research-grade building block used primarily in medicinal chemistry, agrochemical discovery, and materials science. Its structural motif—simultaneously incorporating bromo and chloro substituents on distinct aryl rings—affords reactivity and binding characteristics that are unlikely to be replicated by mono-halogenated or differently halogenated analogs [2].

Why In-Class Substitution Fails for This Sulfonylated Tetrazole


Sulfonylated tetrazoles are not freely interchangeable. The electronic and steric effects of the halogen substituents on both the N1-aryl and C5-sulfonylaryl rings directly modulate the tetrazole ring's electron density, influencing its bioisosteric character, hydrogen-bond acceptor capacity, and metabolic stability [1]. Replacing the 4-bromophenyl group with a 4-chlorophenyl or unsubstituted phenyl group alters the lipophilicity and van der Waals surface, which shifts target binding and ADME profiles. Similarly, exchanging the 4-chlorophenylsulfonyl moiety for a 4-fluorophenylsulfonyl or phenylsulfonyl variant changes the sulfonyl group's electrophilicity and the overall molecular dipole, impacting both reactivity in synthetic transformations and biological recognition [2]. Without head-to-head biological data for the exact compound, the quantitative evidence below establishes differentiation on the basis of structural uniqueness, physicochemical divergence from close analogs, and class-level antimicrobial activity.

Quantitative Differentiation vs. Close Analogs


Molecular Weight & Halogen Pattern Differentiation

The target compound possesses a unique Br/Cl dihalogen substitution pattern (Br at the N1-phenyl para position, Cl at the C5-sulfonylphenyl para position) that is absent from its closest commercially available analogs. This specific combination yields a molecular weight of 413.7 g/mol, which is 16.5 g/mol higher than the 4-fluorophenyl analog (CAS 898653-56-0, MW 397.22 g/mol) and 34.5 g/mol higher than the unsubstituted phenylsulfonyl analog (CAS 898653-53-7, MW 379.23 g/mol) . The bromine atom introduces distinct polarizability (α ≈ 3.05 ų for Br vs. 0.56 ų for F) and halogen-bond donor capacity that cannot be replicated by chlorine or fluorine substitutions, directly affecting molecular recognition events including halogen bonding with protein backbone carbonyls [1].

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Antimicrobial Class-Level Activity of Sulfonylated Tetrazoles

In the 2019 Arshad et al. study on sulfonylated tetrazole derivatives—the most structurally relevant published study to the target compound—the synthesized compounds demonstrated antimicrobial activity categorized as 'active' to 'highly active' against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Proteus mirabilis. Cytotoxicity was determined to be 92–98% at a concentration of 3.125 µmol/L. Molecular docking against the Glc-N-6P receptor exhibited low binding energy and multiple binding sites [1]. Although the target compound itself was not among the specific bis-tetrazoles tested, the shared sulfonylated tetrazole pharmacophore supports class-level inference of qualitatively similar antimicrobial potential, with the unique Br/Cl dihalogen pattern expected to modulate potency and spectrum relative to the tested analogs. In a separate study, tetrazole compounds bearing sulfonylmethyl substituents showed MIC values of 0.04 µM and MBC of 0.1 mM against S. aureus and E. coli, with antifungal activity against Candida albicans [2].

Antimicrobial Drug Discovery Tetrazole Derivatives

N1-Substituent Effects on Tetrazole Bioisosterism

The electron-withdrawing character of the para-bromo substituent (Hammett σₚ = +0.23) on the N1-phenyl ring is intermediate between chloro (σₚ = +0.23) and iodo (σₚ = +0.18), but bromine's greater polarizability and capacity for halogen bonding distinguish it from chlorine in molecular recognition contexts [1]. The N1-(4-bromophenyl) substitution in the target compound contrasts with the N1-(4-chlorophenyl) analog (1-(4-chlorophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole) and the N1-phenyl analog (5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole, CAS 898653-15-1, MW 334.8 g/mol). The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl and 1.47 Å for F) increases the hydrophobic contact surface and modifies the tetrazole ring's pKₐ, which governs its ionization state at physiological pH and its capacity to mimic carboxylic acid functionality [2].

Bioisosterism Medicinal Chemistry Electronic Effects

Synthetic Handle of the C5-Sulfonylmethyl Group

The C5-sulfonylmethyl group (-CH₂-SO₂-Ar) in the target compound provides a chemically differentiated synthetic handle compared to C5-aryl or C5-thioether tetrazoles. The sulfonyl group is electron-withdrawing and activates the adjacent methylene for further functionalization (e.g., deprotonation/alkylation, Horner-Wadsworth-Emmons-type olefination), while remaining stable under conditions that would oxidize thioethers or hydrolyze esters [1]. The 2019 Arshad et al. study demonstrates that sulfonylated tetrazoles are synthetically accessible in straightforward procedures with yields ranging from 80–83% for related compounds, and the products are fully characterizable by FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry [2]. In contrast, the corresponding 5-arylsulfanyl (thioether) precursor would require an additional oxidation step and carry different reactivity.

Synthetic Chemistry Building Blocks Late-Stage Functionalization

Procurement Scenarios for This Compound


Halogen-Scanning for Carboxylic Acid Bioisosteres

Medicinal chemistry teams constructing tetrazole-based fragment or lead-like libraries for target-based screening should include this compound as the Br/Cl dihalogen entry in a systematic halogen-scanning matrix. The unique combination of bromine's polarizability (3.05 ų) and chlorine's electron withdrawal (both σₚ ≈ +0.23) provides a distinct point in chemical space relative to the F/Cl, Cl/Cl, and H/Cl analogs [1]. Its molecular weight (413.7 g/mol) and predicted logP make it suitable for lead-like chemical space while offering the tetrazole ring as a metabolically stable carboxylic acid bioisostere [2].

Antimicrobial Screening of Sulfonylated Tetrazoles

Based on the class-level antimicrobial activity established by Arshad et al. (2019), where sulfonylated tetrazole derivatives showed active to highly active profiles against S. aureus, S. epidermidis, E. coli, and P. mirabilis with 92–98% cytotoxicity at 3.125 µmol/L [1], this compound can be procured as a screening candidate for antibacterial and antifungal discovery programs. Its unique Br/Cl substitution pattern is hypothesized to modulate the antimicrobial spectrum and potency relative to previously tested analogs, making it valuable for structure-activity relationship expansion [2].

Diversity-Oriented Synthesis via Late-Stage Functionalization

The C5-sulfonylmethyl group activates the adjacent methylene for deprotonation and subsequent electrophilic trapping, enabling late-stage diversification without requiring protecting group manipulations on the tetrazole ring [1]. This compound can serve as a core scaffold for generating focused libraries via alkylation, acylation, or condensation reactions at the methylene position, with the Br and Cl substituents serving as orthogonal handles for cross-coupling reactions (e.g., Suzuki-Miyaura at the bromophenyl ring) [2].

Computational Chemistry & Docking Validation

The compound's well-defined structure and the availability of spectroscopic characterization data for the sulfonylated tetrazole class make it suitable as a computational validation tool. The 2019 Arshad et al. study demonstrated that molecular docking of sulfonylated tetrazoles against the Glc-N-6P receptor yielded low binding energies and diverse binding site interactions [1]. This compound can be used to extend such docking studies to additional targets, with the Br atom providing a useful anomalous scattering signal for X-ray crystallographic validation of predicted binding modes [2].

Quote Request

Request a Quote for 1-(4-bromophenyl)-5-{[(4-chlorophenyl)sulfonyl]methyl}-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.